4-(4-Phenylpiperazin-1-YL)butan-1-amine

Dopamine D3 receptor Structure-activity relationship Selectivity profiling

4-(4-Phenylpiperazin-1-yl)butan-1-amine (CAS 40255-41-2) is a primary-amine-terminated N-phenylpiperazine building block that serves as the conserved pharmacophoric scaffold for multiple series of high-affinity, subtype-selective dopamine D₃ receptor (D₃R) ligands. The molecule combines a flexible four-carbon butylamine linker with an unsubstituted phenylpiperazine head group, providing a defined chemical handle that has been exploited in at least 63 patent filings for neuropsychiatric and substance-use-disorder indications.

Molecular Formula C14H23N3
Molecular Weight 233.359
CAS No. 40255-41-2
Cat. No. B2544448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenylpiperazin-1-YL)butan-1-amine
CAS40255-41-2
Molecular FormulaC14H23N3
Molecular Weight233.359
Structural Identifiers
SMILESC1CN(CCN1CCCCN)C2=CC=CC=C2
InChIInChI=1S/C14H23N3/c15-8-4-5-9-16-10-12-17(13-11-16)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13,15H2
InChIKeyRWIRRGMFYMCBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Phenylpiperazin-1-YL)butan-1-amine (CAS 40255-41-2): Procurement-Grade Dopamine D₃ Receptor Ligand Precursor


4-(4-Phenylpiperazin-1-yl)butan-1-amine (CAS 40255-41-2) is a primary-amine-terminated N-phenylpiperazine building block [1] that serves as the conserved pharmacophoric scaffold for multiple series of high-affinity, subtype-selective dopamine D₃ receptor (D₃R) ligands [2]. The molecule combines a flexible four-carbon butylamine linker with an unsubstituted phenylpiperazine head group, providing a defined chemical handle that has been exploited in at least 63 patent filings for neuropsychiatric and substance-use-disorder indications [3].

Why 4-(4-Phenylpiperazin-1-YL)butan-1-amine Cannot Be Interchanged with Shorter-Chain or Branched-Amine Phenylpiperazine Analogs


The four-carbon linear spacer between the phenylpiperazine and the primary amine is not an arbitrary linker: systematic structure−affinity relationship (SAR) studies have demonstrated that intermediate alkyl-chain elongation from ethyl (n=2) to butyl (n=4) simultaneously increases dopamine D₃ receptor affinity and suppresses unwanted D₄ and 5-HT₁A receptor binding [1]. Shorter-chain congeners such as 1-(2-aminoethyl)-4-phenylpiperazine or 1-(3-aminopropyl)-4-phenylpiperazine fail to deliver the same D₃/D₂ selectivity window. Furthermore, the primary amine at the terminal position provides a versatile reactive center for amide coupling, sulfonamide formation, or reductive alkylation, whereas branched-amine variants (e.g., 4-(4-phenylpiperazin-1-yl)butan-2-amine, CAS 54493-21-9) can introduce chiral complexity without documented advantage in the unfunctionalized form. Procurement of a chain-length mimatch or secondary-amine isomer therefore risks loss of D₃R-subtype selectivity in the final derivatized ligand and necessitates costly re-optimization of the synthetic route [2].

4-(4-Phenylpiperazin-1-YL)butan-1-amine: Quantitative Differentiation Evidence for Sourcing Decisions


Butyl Linker Length vs. Ethyl/Propyl Homologs: Effect on Dopamine D₃ Receptor Affinity and Selectivity

Leopoldo et al. (2002) directly compared N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides against their ethyl-linker progenitors. For the 2-methoxyphenyl-piperazine headgroup, elongating the chain from ethyl (compound 6, Ki D₃ = 145 nM) to butyl (compound 18, Ki D₃ = 4.97 nM) produced a 29-fold improvement in D₃ affinity while simultaneously reducing D₄ receptor affinity. For the 2,3-dichlorophenyl-piperazine headgroup, the same ethyl-to-butyl elongation (compound 13 → 19) shifted D₃ Ki from 31 nM to sub-nanomolar values [1]. The unsubstituted phenylpiperazine butylamine scaffold (i.e., 4-(4-phenylpiperazin-1-yl)butan-1-amine) is the conserved core of all these high-affinity D₃ ligands.

Dopamine D3 receptor Structure-activity relationship Selectivity profiling

Primary Amine vs. Secondary/Branched Amine Terminus: 5-HT₁A Receptor Silence of the Unfunctionalized Scaffold

The unfunctionalized primary amine 4-(4-phenylpiperazin-1-yl)butan-1-amine (CHEMBL26718) was profiled against rat brain 5-HT₁A serotonin receptors, yielding a Ki of 6,030 nM (6.03 μM) [1]. This low affinity indicates that the scaffold itself contributes negligible serotonergic off-target activity before chemical elaboration. In contrast, derivatized butyl-phenylpiperazine compounds incorporating amide or aryl moieties at the primary amine terminus can achieve D₃ affinities in the low nanomolar to sub-nanomolar range (e.g., MC-25-41 D₃R Ki = 0.5 nM, 1,486-fold selective over D₂R) [2]. The silent background of the unfunctionalized primary amine makes it an ideal starting point for targeted library synthesis.

5-HT1A receptor BindingDB Off-target profiling

Commercial Purity and Salt-Form Consistency: Sigma-Aldrich/Enamine Hydrochloride vs. Competing Free-Base Catalog Listings

The hydrochloride salt of 4-(4-phenylpiperazin-1-yl)butan-1-amine is listed by Sigma-Aldrich (sourced from Enamine, catalog ENA196829985) at ≥95% purity with a defined storage condition (room temperature) and powder physical form . The free base (CAS 40255-41-2) is listed by AKSci at 95% minimum purity . The hydrochloride form provides superior long-term stability and easier gravimetric handling for solution-phase parallel synthesis relative to the free base, which can undergo atmospheric CO₂ absorption leading to carbamate formation. Several competing catalog vendors offer only the free base with unvalidated purity specifications.

Purity specification Hydrochloride salt Procurement quality

Patent Footprint and Prior Art Coverage: 63 Patents Citing the Compound vs. Fewer for Chain-Length or Amino-Position Isomers

PubChemLite indexing reports 63 patents that reference 4-(4-phenylpiperazin-1-yl)butan-1-amine or its hydrochloride salt [1]. This high patent count reflects the compound's role as the preferred four-carbon-linker intermediate in D₃R-targeted therapeutic programs. Comparatively, the branched isomer 4-(4-phenylpiperazin-1-yl)butan-2-amine (CAS 54493-21-9) and shorter-chain analogs such as 1-(3-aminopropyl)-4-phenylpiperazine appear in substantially fewer patent filings, indicating a narrower scope of validated downstream applications. The extensive prior art surrounding the butylamine scaffold provides stronger freedom-to-operate clarity for organizations seeking to build proprietary libraries without infringing on composition-of-matter claims.

Patent landscape Freedom to operate Synthetic intermediate

Procurement-Relevant Application Scenarios for 4-(4-Phenylpiperazin-1-YL)butan-1-amine


Dopamine D₃ Receptor Targeted Library Synthesis for Substance Use Disorder Drug Discovery

The primary amine handle of 4-(4-phenylpiperazin-1-yl)butan-1-amine enables rapid parallel amide coupling with diverse carboxylic acids to generate focused libraries of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides. As demonstrated by Leopoldo et al. (2002) [1], this scaffold yields D₃R ligands with Ki values from 0.13 to 4.97 nM and >100-fold selectivity over D₂, D₄, 5-HT₁A, and α₁ receptors. The Chen et al. (2019) study [2] confirmed that thiophene-3-yl benzamide derivatives built on this scaffold achieve D₃R Ki of 0.5 nM with 1,486-fold D₂ selectivity and rat IV pharmacokinetics suitable for in vivo efficacy models.

PET Radioligand Development for Brain D₃ Receptor Imaging

The butyl-linker scaffold has been explicitly validated for positron emission tomography (PET) ligand development. Leopoldo et al. (2002) [1] and Leopoldo et al. (2009) [2] identified N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides with optimal lipophilicity (2 < log P < 3.5) and moderate-to-high D₃R affinity suitable for ¹¹C-labeling at the O-methyl position. The conserved 4-(4-phenylpiperazin-1-yl)butan-1-amine core is the essential synthetic intermediate for accessing these imaging agents.

Selective D₃R Antagonist and Partial Agonist Pharmacophore Optimization

Structure-activity relationship studies have established that the intrinsic efficacy (antagonism vs. partial agonism) of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides depends primarily on the nature of the arylcarboxamide moiety attached to the terminal amine [1]. The unsubstituted phenylpiperazine butylamine scaffold provides a neutral baseline for functional profiling, enabling systematic exploration of pharmacophore space without confounding contributions from linker-length or amine-regioisomer variables. The compound is the direct synthetic precursor to the well-characterized D₃R antagonist series NGB 2904 and its structural analogs [2].

Quality-Controlled Intermediate Supply for GLP Medicinal Chemistry Workflows

Procurement of the hydrochloride salt from Sigma-Aldrich/Enamine (catalog ENA196829985, ≥95% purity) ensures identity verification via InChI key, batch-specific certificates of analysis, and ambient-temperature storage stability [1]. This specification is appropriate for lead optimization campaigns requiring reproducible synthetic yields across multiple months of compound library production. The defined salt stoichiometry eliminates the weighing errors and stability concerns associated with hygroscopic free-base amines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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